molecular formula C9H18ClFN2O2 B13474257 Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride

Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride

Cat. No.: B13474257
M. Wt: 240.70 g/mol
InChI Key: VMEBCSMDCZTDEZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride is a chemical compound with the molecular formula C9H17FN2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of azetidine derivatives with tert-butyl carbamate and fluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted azetidines, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl azetidin-3-ylmethylcarbamate: Similar in structure but lacks the fluoromethyl group.

    Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride: Contains a methyl group instead of a fluoromethyl group.

    Tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride: Has a hydroxymethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H18ClFN2O2

Molecular Weight

240.70 g/mol

IUPAC Name

tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9;/h11H,4-6H2,1-3H3,(H,12,13);1H

InChI Key

VMEBCSMDCZTDEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CF.Cl

Origin of Product

United States

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